(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[2-(4-methylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Overview
Description
The compound (2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[2-(4-methylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[320]heptane-2-carboxylic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the core bicyclic structure and the subsequent attachment of various functional groups. Common synthetic routes may include:
- Formation of the bicyclic core through cyclization reactions.
- Introduction of the hydroxyphenyl group via electrophilic aromatic substitution.
- Attachment of the piperazinyl and pyridopyrimidine moieties through amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of a carbonyl group may yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of advanced materials.
Mechanism of Action
The mechanism by which the compound exerts its effects would involve interactions with specific molecular targets and pathways. This may include:
Binding to enzymes: Inhibition or activation of enzymatic activity.
Interaction with receptors: Modulation of receptor signaling pathways.
Alteration of cellular processes: Affecting cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other bicyclic structures with functional groups such as hydroxyphenyl, piperazinyl, and pyridopyrimidine moieties. Examples may include:
- (2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[2-(4-methylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid analogs.
- Other bicyclic compounds with similar functional groups.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and the resulting chemical and biological properties. This may include unique binding affinities, reactivity, and therapeutic potential.
Properties
CAS No. |
114082-57-4 |
---|---|
Molecular Formula |
C29H32N8O7S |
Molecular Weight |
636.7 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[2-(4-methylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C29H32N8O7S/c1-29(2)21(27(43)44)37-25(42)19(26(37)45-29)33-24(41)18(14-4-6-15(38)7-5-14)32-23(40)17-13-30-22-16(20(17)39)12-31-28(34-22)36-10-8-35(3)9-11-36/h4-7,12-13,18-19,21,26,38H,8-11H2,1-3H3,(H,32,40)(H,33,41)(H,43,44)(H,30,31,34,39)/t18?,19-,21+,26-/m1/s1 |
InChI Key |
NKCANKJXLFZTGM-JHGBVSNDSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C4=CNC5=NC(=NC=C5C4=O)N6CCN(CC6)C)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C4=CNC5=NC(=NC=C5C4=O)N6CCN(CC6)C)C(=O)O)C |
Origin of Product |
United States |
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